Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] is a complex organophosphorus compound with the molecular formula C39H58O10P2 and a molecular weight of 748.80 g/mol. This compound is characterized by its unique structure, which includes two oxetane rings and phosphine groups attached to a central phenyl ring. It is primarily used in specialized chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] typically involves the reaction of 3-ethyl-3-oxetanemethanol with a phosphine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 3-ethyl-3-oxetanemethanol and a phosphine derivative.
Catalyst: Typically a transition metal catalyst.
Reaction Conditions: Controlled temperature (usually between 50-100°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as distillation or crystallization to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The oxetane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential as a therapeutic agent in various treatments.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal ions, facilitating various catalytic processes. The oxetane rings provide stability and enhance the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in similar applications.
Tris(2,4-di-tert-butylphenyl)phosphite: Another organophosphorus compound with different substituents.
Uniqueness
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] is unique due to its combination of oxetane rings and phosphine groups, which provide distinct reactivity and stability compared to other phosphine compounds.
Properties
CAS No. |
53184-75-1 |
---|---|
Molecular Formula |
C39H58O10P2 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
[4-[2-[4-[bis[(3-ethyloxetan-3-yl)methoxy]phosphanyloxy]phenyl]propan-2-yl]phenyl] bis[(3-ethyloxetan-3-yl)methyl] phosphite |
InChI |
InChI=1S/C39H58O10P2/c1-7-36(19-40-20-36)27-44-50(45-28-37(8-2)21-41-22-37)48-33-15-11-31(12-16-33)35(5,6)32-13-17-34(18-14-32)49-51(46-29-38(9-3)23-42-24-38)47-30-39(10-4)25-43-26-39/h11-18H,7-10,19-30H2,1-6H3 |
InChI Key |
PUAGNYNQTTXELE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COP(OCC2(COC2)CC)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OP(OCC5(COC5)CC)OCC6(COC6)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.